Ethanesulfonic anhydride

Übersicht

Beschreibung

Ethanesulfonic anhydride, also known as Mthis compound, is used to prepare methylsulfonyl esters, also known as mesylates . It finds application in the reaction of aromatic alkylation . It reacts with dimethylsulfoxide to get sulfoxonium complex, which is a useful oxidizing agent .

Synthesis Analysis

Mthis compound is an organic compound that is commonly used as a reagent for the preparation of methyl sulfonates (mesylates). It is also used in the synthesis of methanesulfonamides using various amine precursors .

Molecular Structure Analysis

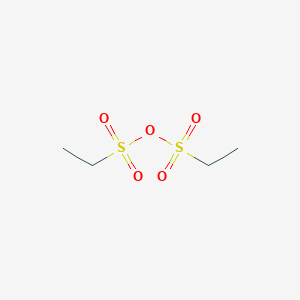

The molecular formula of this compound is C2H6O5S2 and its molecular weight is 174.196 . This compound contains total 20 bond(s); 10 non-H bond(s), 4 multiple bond(s), 4 rotatable bond(s), 4 double bond(s) and 2 sulfonate(s) (thio-/dithio-) .

Chemical Reactions Analysis

Mthis compound has been used in the synthesis of thioesters from feedstock acids and thiols . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .

Physical and Chemical Properties Analysis

This compound is a yellow to brown liquid . It reacts violently with water . It is a very strong acid (pKa = − 1.9) and is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Ethanesulfonic anhydride's relative, acetic anhydride, has been studied for its crystal and molecular structure. This research contributes to understanding the properties of similar compounds like this compound (Seidel, Goddard, Nöthling, & Lehmann, 2016).

In Metal-Organic Frameworks

- Ethanesulfonic acid-based compounds, closely related to this compound, are explored in metal-organic frameworks. They can coordinate metal ions, as demonstrated in a complex with silver ions (Bilinovich, Panzner, Youngs, & Leeper, 2011).

Chemical Synthesis

- In the field of chemical synthesis, derivatives of ethanesulfonic acid have been used to study the conversion of n-butane to maleic anhydride, highlighting potential applications in industrial processes (Ballarini et al., 2006).

Buffering in Biological Experiments

- Ethanesulfonic acid derivatives, similar to this compound, serve as buffers in biological experiments and microalgal culture media, indicating a role in maintaining pH stability in various biological and chemical environments (McFadden & Melkonian, 1986).

Enzyme Research

- Research on 2-(methylthio)ethanesulfonate analogues, related to this compound, has been conducted to study their activity in enzyme systems, providing insights into enzymatic reactions and potential biotechnological applications (Gunsalus, Romesser, & Wolfe, 1978).

Ion Separation Materials

- The synthesis of zwitterionic separation materials using ethanesulfonic acid derivatives points to applications in separating inorganic ions, essential in analytical chemistry (Jiang & Irgum, 1999).

Acidity and Stability Studies

- Studies on the acidity and stability of fluoroalkane sulfonic acids and derivatives, which are structurally similar to this compound, provide valuable information for their use in harsh conditions (Behr & Kestner, 1982).

Synthesis of Stable Isotope-Labelled Compounds

- This compound-like compounds have been utilized in the synthesis of stable isotope-labelled compounds, useful in tracing and analytical studies (Barsamian, Perkins, Field, & Blakemore, 2014).

Thermal and Photolytic Stability

- Research on the thermal and photolytic stabilities of perfluoroalkane sulfonic acids and their derivatives provides insights into the stability of similar compounds under various conditions (Germain et al., 1980).

Capillary Electrophoresis

- The use of ethanesulfonic acid in improving the separation of protonated anilines by capillary electrophoresis highlights its role in enhancing analytical techniques (Li & Fritz, 1999).

Radical-Initiated Oxidative Functionalization

- Studies on the radical-initiated oxidative functionalization of ethane using perfluorocarboxylic acid anhydrides shed light on the potential of this compound in similar reactions (Hogan and Sen, 1997).

Wirkmechanismus

Target of Action

Ethanesulfonic anhydride primarily targets Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus . These targets play crucial roles in various biological processes.

Mode of Action

It’s known that sulfonic anhydrides like mthis compound can readily undergo nucleophilic substitution reactions . This characteristic makes them invaluable in forming esters and amides, key processes in organic synthesis .

Biochemical Pathways

It’s known that sulfonic anhydrides can be involved in the synthesis of thioesters . Thioesters are important class of acyl donors and are protagonists in the biosynthesis of many natural polyketide antibiotics .

Result of Action

It’s known that sulfonic anhydrides like mthis compound can be used to generate mesylates (methanesulfonyl esters) . Mesylates serve as crucial intermediates in various organic transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, Mthis compound’s reactivity stems from the mesyl group (CH₃SO₂), which readily undergoes nucleophilic substitution reactions . Its violent reactivity with water necessitates cautious handling .

Safety and Hazards

Zukünftige Richtungen

Methanesulfonic anhydride has been explored for S-carbonylation of thiols with feedstock acids . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials . The global production of Mthis compound is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Biochemische Analyse

Biochemical Properties

Ethanesulfonic anhydride is known to participate in a variety of biochemical reactions. It is often used to generate mesylates (methanesulfonyl esters), which are important intermediates in many biochemical pathways . The nature of these interactions involves nucleophilic substitution reactions, where the compound interacts with enzymes, proteins, and other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It can perform mesylation of alcohols to form sulfonates . This process involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its high chemical stability against redox reactions and hydrolysis, as well as high thermal stability

Metabolic Pathways

This compound is involved in the formation of mesylates, which are key intermediates in various metabolic pathways

Eigenschaften

IUPAC Name |

ethylsulfonyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553782 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-06-8 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)

![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)

![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)

![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)